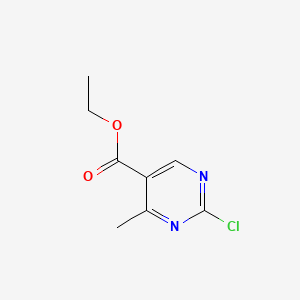

Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate

Overview

Description

Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate is a chemical compound with the molecular formula C8H9ClN2O2. It is known for its applications as an active pharmaceutical intermediate. The compound is slightly soluble in water and is typically stored in a cool, dry, and ventilated place to ensure its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate typically involves the reaction of 2-chloro-4-methylpyrimidine with ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The process involves the use of solvents and catalysts to facilitate the reaction and achieve optimal yields .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

Hydrolysis Conditions: Acidic or basic aqueous solutions are typically used for hydrolysis reactions

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.

Hydrolysis Product: The hydrolysis of the ester group yields 2-chloro-4-methylpyrimidine-5-carboxylic acid

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate serves as a crucial intermediate in the synthesis of pharmaceuticals. Its structure allows for interactions with biological targets, enhancing drug efficacy and specificity.

Key Applications:

- Neurological Disorders: This compound is involved in developing drugs targeting neurological conditions, contributing to improved therapeutic outcomes.

- Cancer Treatments: It has been utilized in synthesizing compounds that exhibit notable activity against cancer cell lines, with significant growth inhibition observed in studies comparing it to standard treatments like 5-Fluorouracil (5-FU) .

Case Studies:

- A study highlighted the synthesis of selective inhibitors for the epidermal growth factor receptor (EGFR), demonstrating its utility in targeted cancer therapies .

Agricultural Chemistry

Agrochemical Formulations:

this compound is integral to formulating agrochemicals, including pesticides and herbicides. Its effectiveness is attributed to its ability to combat specific pests and diseases affecting crops.

Key Benefits:

- Crop Protection: The compound enhances crop resilience against pathogens, thereby improving agricultural yield and sustainability.

- Pest Control: Its incorporation into formulations has shown effectiveness in protecting crops from various agricultural threats .

Biochemical Research

Enzyme Activity Studies:

This compound is employed in biochemical assays to study enzyme activities and metabolic pathways. Understanding these interactions is crucial for elucidating cellular functions.

Applications:

- Metabolic Pathways: Researchers utilize this compound to explore enzyme interactions that are vital for metabolic processes .

Material Science

Development of Novel Materials:

this compound is being investigated for its potential in creating materials with unique properties. These include improved thermal stability and chemical resistance, which are beneficial for various industrial applications.

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Effects/Outcomes |

|---|---|---|

| Pharmaceutical Development | Intermediate for drugs targeting neurological disorders and cancers | Significant growth inhibition in cancer studies |

| Agricultural Chemistry | Formulation of pesticides and herbicides | Enhanced crop protection and yield |

| Biochemical Research | Enzyme activity assays | Insights into metabolic pathways |

| Material Science | Development of materials with unique properties | Improved thermal stability and chemical resistance |

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2-chloro-4-trifluoromethylpyrimidine-5-carboxylate

- Ethyl 2-chloro-4-methylpyrimidine-5-carboxamide

- Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its chlorine and ester functional groups make it versatile for various chemical transformations and applications .

Biological Activity

Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate (ECMPC) is a pyrimidine derivative with significant potential in medicinal chemistry, particularly due to its biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

ECMPC has the molecular formula CHClNO and a molecular weight of 200.62 g/mol. It features a pyrimidine ring substituted with a chlorine atom at the second position and a carboxylate ester at the fifth position. The compound appears as a slightly yellow liquid, is slightly soluble in water, and has an estimated boiling point of 302.7 °C.

Antimicrobial Properties

Research indicates that ECMPC exhibits notable antimicrobial activity , particularly against various bacterial strains and fungi. Its mechanism involves the inhibition of enzymes critical for microbial growth, which could lead to its potential use as an antimicrobial agent. A study highlighted that ECMPC could inhibit the growth of pathogens by targeting specific metabolic pathways .

Antiviral Effects

In addition to its antimicrobial properties, ECMPC has been investigated for antiviral activity . Preliminary studies suggest that it may inhibit certain viruses by interfering with their replication processes. The compound's interaction with viral enzymes could provide a therapeutic avenue for treating viral infections, although further studies are necessary to confirm these effects .

Cytotoxicity and Anticancer Potential

ECMPC has shown promise in anticancer research , demonstrating cytotoxic effects against various cancer cell lines. For instance, in vitro studies reported IC values indicating significant growth inhibition in human cervix carcinoma (HeLa) and murine mammary carcinoma (FM3A) cells. The compound's ability to induce apoptosis in cancer cells suggests its potential as a lead compound in developing new anticancer therapies .

The biological activity of ECMPC can be attributed to its structural features, allowing it to interact with specific molecular targets such as enzymes and receptors:

- Enzyme Inhibition : ECMPC has been identified as an inhibitor of certain cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can alter the pharmacokinetics of co-administered drugs, making ECMPC a candidate for further investigation in drug interactions.

- Receptor Modulation : The compound may also modulate receptor activity, influencing various biological pathways that can lead to therapeutic outcomes in infectious diseases and cancer treatment .

Comparative Analysis

To better understand the uniqueness of ECMPC, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Methyl group at position 4 | Antimicrobial and antiviral |

| Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate | Phenyl group instead of methyl | Enhanced anticancer properties |

| Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | Trifluoromethyl group increases reactivity | Variable biological effects |

This table illustrates how variations in substitution can influence the biological activities of pyrimidine derivatives, highlighting ECMPC's potential niche in drug development.

Case Studies and Research Findings

Several studies have explored the biological activities of ECMPC:

- Antimicrobial Study : A study demonstrated that ECMPC effectively inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

- Antiviral Research : In vitro assays showed that ECMPC reduced viral load in infected cell cultures, indicating its potential as an antiviral agent against influenza viruses.

- Cytotoxicity Assessment : In cancer research, ECMPC exhibited IC values ranging from 13 to 58 μM against various cancer cell lines, suggesting significant antiproliferative effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate, and what starting materials are typically employed?

Q. How is purity assessed, and what analytical methods are recommended?

- Methodological Answer : Purity is validated via HPLC (C18 columns, acetonitrile/water mobile phase) and melting point analysis . TLC (silica gel, ethyl acetate/hexane) monitors reaction progress. For advanced cases, elemental analysis ensures stoichiometric consistency.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields or selectivity in derivatization?

- Methodological Answer :

- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) enhance cross-coupling efficiency, as shown in for amination reactions .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of chloropyrimidine intermediates.

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during cyclization steps () .

Q. What strategies resolve discrepancies between experimental and computational crystallographic data?

- Methodological Answer :

- Software Refinement : Use SHELXL ( ) to adjust thermal parameters and occupancy rates for disordered atoms .

- Validation Tools : Compare experimental data (e.g., bond lengths in ) with DFT-calculated geometries to identify outliers .

- Cross-Validation : Overlay NMR/IR data with crystallographic results to confirm functional group assignments.

Q. How does substituent variation (e.g., chloro vs. methyl groups) impact reactivity in cross-coupling reactions?

- Methodological Answer :

-

Steric Effects : Bulkier groups (e.g., 4-methyl) hinder palladium coordination, reducing reaction rates () .

-

Electronic Effects : Electron-withdrawing chloro groups activate pyrimidine rings for nucleophilic substitution (e.g., ’s synthesis of AZD8931 derivatives) .

- Data Table : Substituent Impact on Reactivity

| Substituent | Position | Reactivity Trend | Example Application | Reference |

|---|---|---|---|---|

| -Cl | C2 | Increases electrophilicity | Amination (Pd catalysis) | |

| -CH₃ | C4 | Steric hindrance | Cyclization (Biginelli) |

Properties

IUPAC Name |

ethyl 2-chloro-4-methylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-3-13-7(12)6-4-10-8(9)11-5(6)2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNJPQSXRUJCIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60611439 | |

| Record name | Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188781-08-0 | |

| Record name | Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.